2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
Description
This compound features a benzimidazole core substituted with a 4-chlorobenzyl group at the N1 position and a sulfanyl (-S-) linker at C2, connecting to an acetohydrazide moiety. The hydrazide is further functionalized with an (E)-configured imine group attached to a 4-ethoxy-3-methoxyphenyl aromatic ring. Its synthesis likely involves condensation of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide with 4-ethoxy-3-methoxybenzaldehyde under acidic conditions, as described for analogous hydrazides . Structural confirmation relies on spectroscopic methods (IR, NMR) and single-crystal X-ray diffraction, a standard practice for similar compounds .
Properties
Molecular Formula |
C26H25ClN4O3S |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25ClN4O3S/c1-3-34-23-13-10-19(14-24(23)33-2)15-28-30-25(32)17-35-26-29-21-6-4-5-7-22(21)31(26)16-18-8-11-20(27)12-9-18/h4-15H,3,16-17H2,1-2H3,(H,30,32)/b28-15+ |
InChI Key |
QJWXABLJDNGRLK-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with benzimidazole to form 1-(4-chlorobenzyl)-1H-benzimidazole. This intermediate is then reacted with thiourea to introduce the sulfanyl group. The final step involves the condensation of the resulting compound with 4-ethoxy-3-methoxybenzaldehyde and hydrazine hydrate under reflux conditions to form the desired acetohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
The biological activity of this compound has been explored in several studies, indicating its potential therapeutic effects. The compound may interact with specific molecular targets, including enzymes and receptors, modulating pathways related to cell proliferation, apoptosis, and immune response. This suggests its possible applications in treating various diseases, particularly cancer.
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. The unique structure of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide may enhance its efficacy against cancer cells by inhibiting specific signaling pathways involved in tumor growth.
Antimicrobial Properties
Benzimidazole derivatives have also shown promise as antimicrobial agents. The presence of the sulfanyl group in this compound may contribute to its ability to disrupt microbial cell function, making it a candidate for further investigation as an antimicrobial agent.
Synthesis and Characterization
The synthesis of this compound typically involves several steps that include the formation of the benzimidazole ring followed by the introduction of the chlorobenzyl and acetohydrazide groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of benzimidazole derivatives in various biological assays:
- Study 1: Investigated the anticancer properties of a related benzimidazole derivative, showing significant inhibition of tumor cell proliferation.
- Study 2: Examined the antimicrobial effects of similar compounds against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
These findings suggest that this compound could have comparable or enhanced biological activities.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, inhibiting its replication and transcription. The hydrazide moiety can form covalent bonds with enzyme active sites, leading to enzyme inhibition. These interactions disrupt cellular processes, making the compound effective against microbial and cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s structural analogs differ primarily in substituents on the benzimidazole core and the arylidene moiety. Key comparisons include:
Table 1: Structural Comparison of Benzimidazole-Based Acetohydrazide Derivatives
Electronic and Steric Effects
- Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and influence binding interactions. The target compound’s 3-methoxy-4-ethoxy substituents may improve lipophilicity compared to Comp B’s single ethoxy group .
- Heteroaromatic vs. phenyl : Comp D’s pyridine ring introduces nitrogen-mediated hydrogen bonding, absent in the target compound’s purely phenyl-based system .
Table 2: Reported Properties of Selected Analogs
- Solubility: The 3-methoxy group in the target compound likely improves aqueous solubility compared to Comp A’s dimethylamino group, which may aggregate in polar solvents .
Biological Activity
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C23H19ClN4O2S
- Molecular Weight : 450.93 g/mol
- CAS Number : 314067-80-6
- Density : 1.34 g/cm³ (predicted)
- pKa : 11.66 (predicted)
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between 4-chlorobenzyl benzimidazole derivatives and various hydrazides. Characterization methods include:
- NMR Spectroscopy : Provides insights into the molecular structure and purity.
- Mass Spectrometry : Used to confirm molecular weight and structure.
- Infrared Spectroscopy : Identifies functional groups present in the compound.
Antimicrobial Activity
Studies have shown that compounds containing benzimidazole moieties exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound enhances its interaction with microbial cell membranes, potentially leading to increased efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and apoptosis.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways, such as:
- Carbonic Anhydrase Inhibition : Important in cancer progression and metastasis.
- Cholinesterase Inhibition : Relevant for neurodegenerative diseases like Alzheimer's.
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Activity Evaluation :
- Enzyme Inhibition Assays :
Comparative Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
